molecular formula C16H18ClN3O2 B4461542 N-(4-chlorophenyl)-2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinecarboxamide

N-(4-chlorophenyl)-2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinecarboxamide

Cat. No. B4461542
M. Wt: 319.78 g/mol
InChI Key: SICWNGWHVQYOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinecarboxamide, commonly known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrrolidinecarboxamide class of drugs and has been studied extensively for its pharmacological properties.

Mechanism of Action

JNJ-42165279 acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the modulation of pain and inflammation. By blocking this receptor, JNJ-42165279 can reduce the transmission of pain signals and inflammation, leading to a reduction in pain.
Biochemical and physiological effects:
JNJ-42165279 has been shown to have a good pharmacokinetic profile, with high bioavailability and good tissue distribution. In animal studies, JNJ-42165279 has been shown to effectively reduce pain and inflammation without causing significant side effects. This compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of JNJ-42165279 is its high selectivity for the α7 nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of neuropathic pain. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the study of JNJ-42165279. One potential direction is the development of more potent and selective compounds that can effectively target the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the potential therapeutic applications of JNJ-42165279 in other disease conditions, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of JNJ-42165279 for the treatment of neuropathic pain.

Scientific Research Applications

JNJ-42165279 has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that JNJ-42165279 can effectively reduce pain in animal models of neuropathic pain without causing significant side effects.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-2-12-10-15(22-19-12)14-4-3-9-20(14)16(21)18-13-7-5-11(17)6-8-13/h5-8,10,14H,2-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICWNGWHVQYOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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